molecular formula C16H20ClN B6242068 4-chloro-2-heptylquinoline CAS No. 71932-12-2

4-chloro-2-heptylquinoline

Cat. No.: B6242068
CAS No.: 71932-12-2
M. Wt: 261.8
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-heptylquinoline is a chemical compound with the molecular formula C16H20ClN. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoline core substituted with a chloro group at the 4-position and a heptyl group at the 2-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-heptylquinoline typically involves the reaction of 2-heptylquinoline with a chlorinating agent. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-heptylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-2-heptylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV . This leads to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-heptylquinoline is unique due to the presence of both the chloro and heptyl groups, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the heptyl group increases its hydrophobicity, potentially improving its interaction with biological membranes .

Properties

CAS No.

71932-12-2

Molecular Formula

C16H20ClN

Molecular Weight

261.8

Purity

95

Origin of Product

United States

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